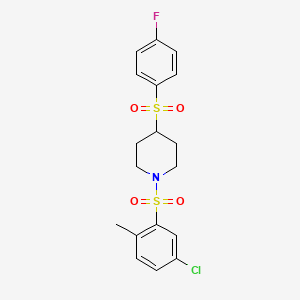

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,6-difluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

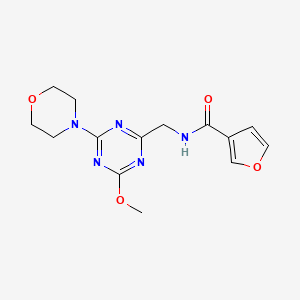

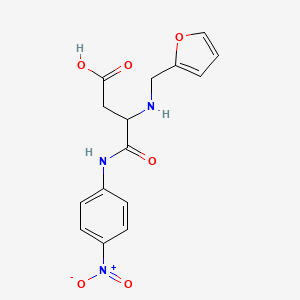

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,6-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C18H18F2N4O2S and its molecular weight is 392.42. The purity is usually 95%.

BenchChem offers high-quality N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,6-difluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,6-difluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Imidazole derivatives exhibit promising antibacterial properties. Researchers have synthesized various imidazole-containing compounds and evaluated their efficacy against bacterial strains. The compound may have potential as an antibacterial agent, although specific studies on its antibacterial activity are needed .

Antimycobacterial Activity

Given the global health challenge posed by tuberculosis, compounds with antimycobacterial activity are crucial. The compound’s structure suggests that it could be explored for its effectiveness against Mycobacterium tuberculosis. Further in vitro and in vivo studies are warranted to assess its potential as an antitubercular agent .

Anti-Inflammatory Properties

Imidazole derivatives have been investigated for their anti-inflammatory effects. The compound’s unique structure may contribute to its ability to modulate inflammatory pathways. Researchers could explore its impact on cytokine production, NF-κB signaling, and other relevant targets .

Antitumor Potential

Imidazole-containing compounds have shown promise as antitumor agents. The compound’s substitution pattern and functional groups may influence its cytotoxicity against cancer cells. In vitro assays and animal models can help determine its antitumor efficacy .

Antidiabetic Activity

Some imidazole derivatives exhibit antidiabetic properties by affecting glucose metabolism, insulin sensitivity, or pancreatic function. Investigating the compound’s impact on glucose homeostasis and insulin signaling pathways could provide valuable insights .

Antioxidant Capacity

Imidazole-based molecules often possess antioxidant properties. Researchers could assess the compound’s ability to scavenge free radicals, protect against oxidative stress, and maintain cellular redox balance .

Anti-Allergic Effects

Imidazole derivatives may modulate allergic responses by influencing histamine receptors or immune pathways. Investigating the compound’s potential as an anti-allergic agent could be worthwhile .

Other Activities

While the literature highlights the above fields, the compound’s diverse structure suggests additional avenues for exploration. Researchers could investigate its antipyretic, antiviral, anti-amoebic, and antifungal properties .

Mecanismo De Acción

Target of Action

The primary target of this compound is the bromodomain and extraterminal (BET) protein family . The BET family of proteins plays a crucial role in regulating gene expression. They are involved in cellular processes such as inflammation, cell growth, and apoptosis .

Mode of Action

The compound acts as a potent and selective inhibitor of the BET protein family . By inhibiting these proteins, it can disrupt their function and alter the expression of genes they regulate. This can lead to changes in cellular processes and potentially halt the progression of diseases associated with these proteins .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific context in which it is used. Given its role as a BET inhibitor, it could potentially lead to changes in gene expression that result in altered cell growth and function . It is currently under investigation in clinical trials for its potential use in treating conditions like Acute Myeloid Leukemia or Myelodysplastic Syndrome .

Propiedades

IUPAC Name |

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2,6-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N4O2S/c1-12-14(13(2)24(23-12)17-8-3-4-10-21-17)9-11-22-27(25,26)18-15(19)6-5-7-16(18)20/h3-8,10,22H,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWIBENIYJKCPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Ethoxyethyl)-6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2461725.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2461728.png)

![N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B2461736.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide](/img/structure/B2461740.png)

![(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2461741.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2461745.png)